Pentaerythritol glycidyl ether

Übersicht

Beschreibung

Pentaerythritol glycidyl ether (PEGE) is a synthetic, water-soluble, non-ionic surfactant that has a wide range of applications in the pharmaceutical, food, and cosmetic industries. It is a polyether compound that can be used as a surfactant, emulsifier, stabilizer, and solubilizer. It is a polycarboxylic acid that is chemically stable at high temperatures and in the presence of strong bases .

Synthesis Analysis

PEGE can be synthesized by the successive treatment of a mixture of epichlorohydrin and pentaerythritol in 8 mol/L NaOH aqueous solution at 50°C for 10 hours with 0.1 molar tetrabutyl ammonium hydrogen sulfate as the phase-transfer catalyzer . Another method involves the anionic ring-opening polymerization of epoxide monomers using a phosphazene base catalyst .Molecular Structure Analysis

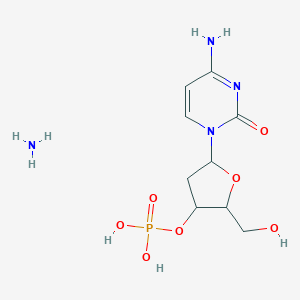

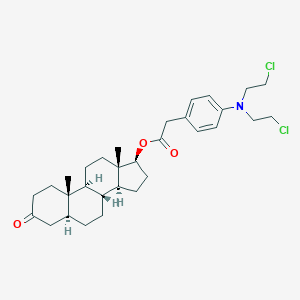

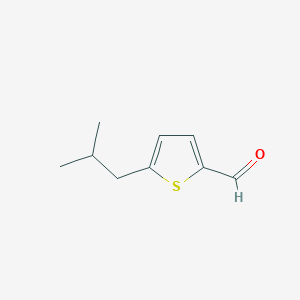

The molecular formula of PEGE is C17H28O8 . It has a molecular weight of 360.4 g/mol . The InChIKey is PLDLPVSQYMQDBL-UHFFFAOYSA-N . The Canonical SMILES is C1C(O1)COCC(COCC2CO2)(COCC3CO3)COCC4CO4 .Chemical Reactions Analysis

PEGE reacts with sodium hydroxide to form an alkoxide which can be used as a cross-linking agent for polymers . It also reacts with carbon dioxide in the presence of tetrabutylammonium bromide catalyst to produce the cyclic carbonates .Physical And Chemical Properties Analysis

PEGE has a boiling point of 412.43°C and a density of 1.2029 . It is chemically stable at high temperatures and in the presence of strong bases .Wissenschaftliche Forschungsanwendungen

Biodegradable Films

Pentaerythritol glycidyl ether (PEGE) is used to make biodegradable films. In a study, soy protein isolate (SPI), sodium dodecylbenzenesulfonate (SDBS), and PEGE were used to create these films. The PEGE molecules crosslink with SPI molecules to form a network among protein molecules, enhancing the mechanical and water-resistance properties of the films .

Pharmaceuticals and Cosmetics

Dendrimers in Aqueous Solution

PEGE dendrimers dissolved in aqueous solution have been studied for their microscopic dynamics. The dynamic mechanism of the dendrimers varies with different aspects, such as the size of the molecule, the composition of the branches, and the concentration in the solution .

Non-Isocyanate Polyurethanes (NIPU)

PEGE is used in the catalytic carbon dioxide fixation by carbonation of glycerol, trimethylolpropane, and PEGE, followed by curing with citric acid amino amides in the presence of cellulose carbonate. This represents an attractive green chemistry route to non-isocyanate polyurethanes (NIPU) and bio-based NIPU composites .

Cross-linking Agent for Polymers

PEGE is a polycarboxylic acid that is chemically stable at high temperatures and in the presence of strong bases. It reacts with sodium hydroxide to form an alkoxide which can be used as a cross-linking agent for polymers .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[3-(oxiran-2-ylmethoxy)-2,2-bis(oxiran-2-ylmethoxymethyl)propoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O8/c1(13-5-22-13)18-9-17(10-19-2-14-6-23-14,11-20-3-15-7-24-15)12-21-4-16-8-25-16/h13-16H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDLPVSQYMQDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC(COCC2CO2)(COCC3CO3)COCC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

171564-01-5 | |

| Record name | Oxirane, 2,2′-[[2,2-bis[(oxiranylmethoxy)methyl]-1,3-propanediyl]bis(oxymethylene)]bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171564-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10863108 | |

| Record name | 2,2'-[(2,2-Bis{[(oxiran-2-yl)methoxy]methyl}propane-1,3-diyl)bis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentaerythritol glycidyl ether | |

CAS RN |

3126-63-4 | |

| Record name | Pentaerythritol tetraglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3126-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003126634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-[(2,2-Bis{[(oxiran-2-yl)methoxy]methyl}propane-1,3-diyl)bis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(2,3-epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Pentaerythritol glycidyl ether contribute to the properties of bio-based polymers?

A1: Pentaerythritol glycidyl ether (PEGE) is a versatile crosslinking agent due to its multiple reactive epoxy groups. [, , ] When incorporated into bio-based polymers like soy protein isolate (SPI) films [] or non-isocyanate polyurethanes (NIPU) [, ], PEGE reacts with amine groups, forming strong chemical crosslinks within the polymer matrix. This crosslinking significantly enhances the mechanical properties of the resulting materials. For instance, in SPI films, incorporating 4% PEGE led to a substantial increase in tensile strength and a significant decrease in water absorption, resulting in a more durable and water-resistant film. [] Similarly, in NIPUs, PEGE enables the tailoring of thermosets with improved glass transition temperatures and Young's moduli, showcasing its ability to fine-tune material properties for specific applications. [, ]

Q2: What makes Pentaerythritol glycidyl ether a suitable building block for sustainable materials?

A2: Pentaerythritol glycidyl ether (PEGE) can be utilized in the creation of fully bio-based polymers when combined with other sustainable components. [] For example, it can be reacted with carbonated 1,4-butanediol diglycidyl ether (BDGC) and a dimer fatty acid-based diamine to produce 100% bio-based linear NIPU thermoplastics. [] Furthermore, combining PEGE with carbonated pentaerythritol glycidyl ether (PGC), 1,5-diaminopentane (derived from lysine), results in completely bio-based NIPU thermosets. [] This ability to contribute to sustainable material development makes PEGE a promising candidate for various eco-friendly applications.

Q3: How can the reaction of Pentaerythritol glycidyl ether with carbon dioxide be characterized?

A3: Pentaerythritol glycidyl ether (PEGE) readily reacts with carbon dioxide (CO2) in the presence of a catalyst like tetrabutylammonium bromide. [] This reaction leads to the formation of pentaerythritol carbonate (PEC), effectively fixing CO2 into a stable cyclic carbonate structure. [] The degree of CO2 fixation into PEC reaches a significant 29.5 wt%. [] This reaction pathway highlights the potential of PEGE for carbon capture and utilization strategies, contributing to the development of more sustainable chemical processes.

Q4: What analytical techniques are useful for studying materials containing Pentaerythritol glycidyl ether?

A4: Several analytical techniques are valuable for studying materials containing Pentaerythritol glycidyl ether (PEGE):

- FTIR (Fourier-Transform Infrared Spectroscopy): This technique is crucial for identifying the chemical structures present in PEGE-containing materials. For instance, FTIR can confirm the formation of urethane linkages in NIPUs synthesized using PEGE. [, ]

- XRD (X-ray Diffraction): XRD provides insights into the crystalline structure of materials, helping to understand how PEGE influences the arrangement of polymer chains. []

- SEM (Scanning Electron Microscopy): SEM allows visualization of the material's surface morphology at the nanoscale, revealing how PEGE impacts features like porosity and surface roughness. []

- Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature. It is used to determine the thermal stability of PEGE-containing polymers and understand how PEGE influences their degradation behavior. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)

![(1S,3R,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-[(E,2R)-6-hydroxy-5,5,6-trimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B8334.png)